PPIase-Parvulin Inhibitor
Overview
Description
Mechanism of Action
Target of Action
The primary targets of the PPIase-Parvulin Inhibitor are the PPIases Pin1 and Pin4 . These targets play a crucial role in protein folding and regulating the function of a broad variety of proteins .
Mode of Action
The this compound interacts with its targets, Pin1 and Pin4, by inhibiting their activity . This interaction results in changes in the conformation and function of proteins that these PPIases regulate .
Biochemical Pathways
The this compound affects the pathways involving Pin1 and Pin4. These pathways are crucial for protein folding and function, and their disturbance can lead to various cellular dysfunctions . The inhibitor can also affect the transforming growth factor-β (TGF-β)/bone morphogenetic protein (BMP) signalling pathway, which is important in cellular maintenance and cell fate decisions .
Pharmacokinetics
It is known that the inhibitor is cell-permeable , which suggests it can be readily absorbed and distributed within the body.
Result of Action
The this compound has been shown to have anticancer activity. It can inhibit the growth and proliferation of mouse embryonic fibroblasts (MEFs) . In addition, it can improve endothelial function and attenuate vascular remodeling in pulmonary hypertension by inhibiting TGF-β signaling .
Action Environment
The action of the this compound can be influenced by various environmental factors. For example, the presence of other proteins or molecules can affect the inhibitor’s binding to its targets . .
Biochemical Analysis
Biochemical Properties
PPIase-Parvulin Inhibitor is a potent, selective, reversible, competitive, active site-binding inhibitor of Pin1/Par14 peptidylprolyl cis-trans isomerase (PPIase) activity . It exhibits PPIase activity towards synthetic tetrapeptides, with different substrate specificities depending on the amino acid amino terminal to proline . The this compound does not bind to DNA or function as a topoisomerase I inhibitor .
Cellular Effects
This compound has been shown to block the proliferation of cancer cells that overexpress Pin1 and Pin4 . It also inhibits wild type mouse embryonic fibroblasts (MEFs) but not Pin1 -/- MEFs . The inhibitor is involved in processes influencing cellular maintenance and cell fate decisions such as cell-cycle progression, metabolic pathways, and ribosome biogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with the PPIase domain . It acts as a molecular switch in functional activation or deactivation of enzymes and regulates protein-protein interaction in many cellular events . The inhibitor enhances cis/trans isomerization, which is a form of stereoisomerization that impacts multiple downstream pathways .
Dosage Effects in Animal Models
Studies have shown that the inhibitor reversed the PAH phenotype in PAH rats in vivo, potentially through modulation of TGF-β/BMP signaling pathways .
Metabolic Pathways
This compound is involved in the cis/trans isomerization of prolyl bonds in peptides and proteins, a process that regulates their folding, subcellular localization, stability, activation, and interaction with multiple other proteins .
Transport and Distribution
It is known that the inhibitor is cell-permeable .
Subcellular Localization
Studies on parvulins, the family to which the inhibitor belongs, have shown that they can be localized in the cytoplasm, nucleus, and in some cases, plastids .
Preparation Methods
Synthetic Routes:: The synthetic routes for PPIase-Parvulin Inhibitor are not explicitly documented in the available literature. it is synthesized through chemical reactions involving specific precursors.
Reaction Conditions:: The exact reaction conditions (temperature, solvent, catalysts, etc.) remain undisclosed. Researchers typically optimize these conditions to achieve high yields and purity.
Industrial Production:: Information regarding large-scale industrial production methods is limited. The compound is primarily used for research purposes.
Chemical Reactions Analysis
Reactions:: PPIase-Parvulin Inhibitor does not undergo extensive chemical transformations. it interacts with the active site of Pin1 and Par14 PPIases, inhibiting their activity.
Common Reagents and Conditions:: The compound’s interactions with Pin1 and Par14 likely involve hydrogen bonding, hydrophobic interactions, and electrostatic forces. Specific reagents and conditions are not explicitly reported.
Major Products:: Since this compound is an inhibitor rather than a substrate, it does not form significant reaction products.
Scientific Research Applications
PPIase-Parvulin Inhibitor finds applications in various scientific fields:
Cancer Research: It inhibits the growth and proliferation of cancer cells that overexpress Pin1 and Pin4.
Cell Cycle Regulation: It causes cell cycle arrest by disrupting Pin1 and Par14 functions.
Drug Development: Researchers explore its potential as a therapeutic target.
Comparison with Similar Compounds
PPIase-Parvulin Inhibitor’s uniqueness lies in its specific targeting of Pin1 and Par14. Similar compounds include other PPIase inhibitors, but none exhibit the same selectivity.
Properties
IUPAC Name |
ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQGFNIIHNGQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349244 | |
Record name | PPIase-Parvulin Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64005-90-9 | |
Record name | PPIase-Parvulin Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[lmn][3,8]phenanthroline-2,7-diacetic acid, 1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-, 2,7-diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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